molecular formula C4H7NS B147230 2-Methyl-2-thiazoline CAS No. 2346-00-1

2-Methyl-2-thiazoline

Cat. No.: B147230
CAS No.: 2346-00-1
M. Wt: 101.17 g/mol
InChI Key: JUIQOABNSLTJSW-UHFFFAOYSA-N
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Description

2-Methyl-2-thiazoline is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is a derivative of thiazoline, which is known for its diverse biological activities and applications in various fields of science and industry .

Mechanism of Action

Target of Action

2-Methyl-2-thiazoline (2MT) is a potent analog of fox odor . It has been shown to interact with the transient receptor potential ankyrin 1 (Trpa1) in mice . Trpa1 is a member of the transient receptor potential channel family and is involved in the detection of noxious cold .

Mode of Action

2MT activates Trpa1-positive sensory pathways projecting from trigeminal and vagal ganglia . This activation leads to various physiological responses, including fear-related behavior, low body temperature, and low metabolism .

Biochemical Pathways

The activation of Trpa1 by 2MT leads to the activation of the NTS-Parabrachial nucleus pathway . This pathway is involved in the regulation of body temperature and metabolism .

Pharmacokinetics

It is known that 2mt is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . Its density is 1.067 g/mL at 25 °C .

Result of Action

The activation of Trpa1 by 2MT and the subsequent activation of the NTS-Parabrachial nucleus pathway lead to a decrease in body temperature and metabolism . This can result in a hibernation-like state in non-hibernating species . Additionally, 2MT has been shown to have specific organ-protective effects .

Action Environment

Environmental factors can influence the action of 2MT. For example, 2MT can induce a hibernation-like state in response to extreme environmental conditions . This suggests that the efficacy and stability of 2MT can be influenced by the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-thiazoline can be synthesized through several methods. One common approach involves the condensation of an aldehyde with a thiourea derivative under acidic conditions. Another method includes the cyclization of an N-acylthiourea intermediate .

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of methyl isothiocyanate with ethylenediamine. This process involves heating the reactants under reflux conditions, followed by purification through distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-thiazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Methyl-2-thiazoline stands out due to its ability to induce hibernation-like states and its specific organ-protective effects, which are not commonly observed in other thiazole derivatives .

Properties

IUPAC Name

2-methyl-4,5-dihydro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NS/c1-4-5-2-3-6-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIQOABNSLTJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062336
Record name Thiazole, 4,5-dihydro-2-methyl-
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Molecular Weight

101.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 4,5-Dihydro-2-methylthiazole
Source Human Metabolome Database (HMDB)
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Boiling Point

144.00 °C. @ 760.00 mm Hg
Record name 4,5-Dihydro-2-methylthiazole
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Solubility

slightly
Record name 4,5-Dihydro-2-methylthiazole
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CAS No.

2346-00-1
Record name 2-Methyl-2-thiazoline
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Record name 2-Methylthiazoline
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Record name Thiazole, 4,5-dihydro-2-methyl-
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Record name Thiazole, 4,5-dihydro-2-methyl-
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Record name 2-methyl-2-thiazoline
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Record name 2-METHYL-2-THIAZOLINE
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Record name 4,5-Dihydro-2-methylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-101 °C
Record name 4,5-Dihydro-2-methylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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